

theoretical studies on 6-Fluoro-3,4-dihydro-2H-benzooxazine

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Compound of Interest

Compound Name: 6-Fluoro-3,4-dihydro-2H-benzooxazine

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An In-Depth Technical Guide to the Theoretical Investigation of 6-Fluoro-3,4-dihydro-2H-benzooxazine

Authored by: A Senior Application Scientist

This guide provides a comprehensive theoretical framework for the study of 6-Fluoro-3,4-dihydro-2H-benzooxazine, a molecule of significant interest within the broader class of benzoxazine compounds. Benzoxazines are versatile heterocyclic scaffolds utilized in fields ranging from medicinal chemistry to advanced polymer science, owing to their unique structural and electronic properties.^{[1][2]} The introduction of a fluorine atom at the 6-position is anticipated to modulate the molecule's lipophilicity, metabolic stability, and electronic characteristics, making it a prime candidate for drug development and materials science applications.

This document is structured to guide researchers, scientists, and drug development professionals through a robust theoretical workflow, from initial computational setup to the analysis of complex electronic properties. The methodologies described herein are grounded in established quantum chemical principles and validated by experimental findings on analogous structures.

Molecular Structure and Synthetic Considerations

6-Fluoro-3,4-dihydro-2H-benzooxazine, with the chemical formula C₈H₈FNO, belongs to the 1,4-benzoxazine family.^[3] The core structure consists of a benzene ring fused to a six-membered oxazine ring.

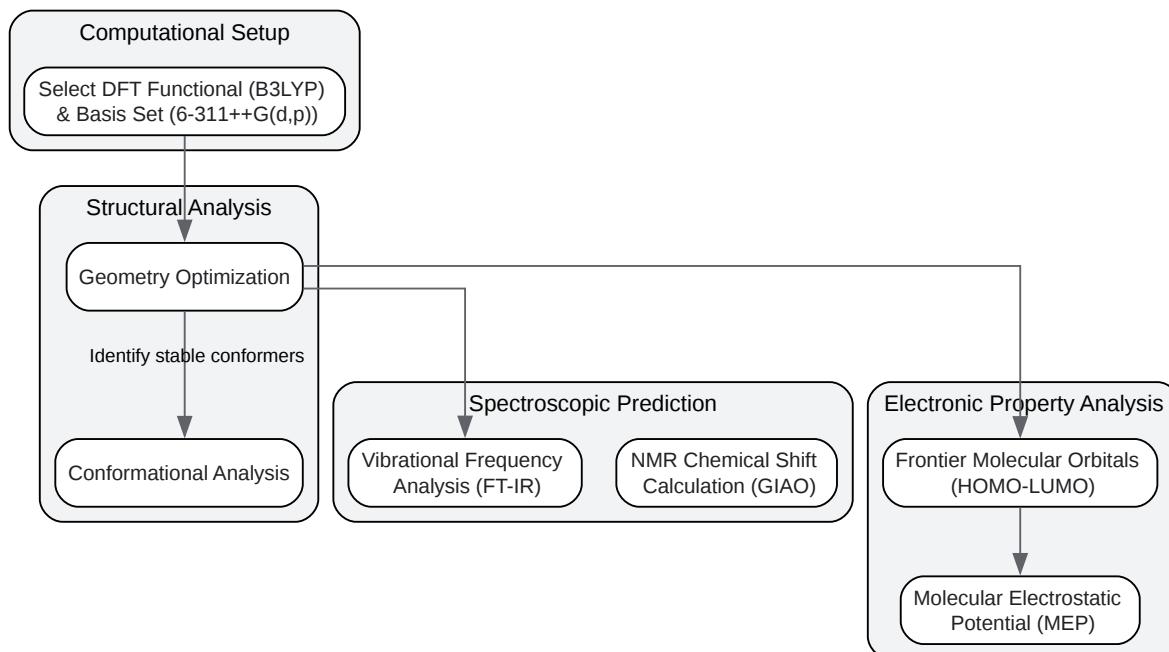
Table 1: Molecular Identifiers for 6-Fluoro-3,4-dihydro-2H-1,4-benzoxazine^[3]

Identifier	Value
IUPAC Name	6-fluoro-3,4-dihydro-2H-1,4-benzoxazine
Molecular Formula	C ₈ H ₈ FNO
Molecular Weight	153.15 g/mol
SMILES	C1COC2=C(N1)C=C(C=C2)F

The synthesis of 3,4-dihydro-2H-1,3-benzoxazines is typically achieved via a Mannich-type condensation reaction involving a phenol, a primary amine, and formaldehyde.^{[1][4]} For the 1,4-isomer, alternative synthetic routes are employed. While this guide focuses on theoretical aspects, understanding the synthesis is crucial for contextualizing the molecule's properties and potential impurities.

A Framework for Theoretical Investigation

A robust theoretical study of this molecule relies heavily on quantum chemical calculations, primarily using Density Functional Theory (DFT), which offers a favorable balance between computational cost and accuracy for systems of this size.^{[5][6]} The following workflow outlines a comprehensive approach to elucidating its structural, spectroscopic, and electronic characteristics.



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Caption: Theoretical workflow for the comprehensive study of 6-Fluoro-3,4-dihydro-2H-benzoxazine.

Computational Protocol

The accuracy of theoretical predictions is fundamentally tied to the chosen computational method. For benzoxazine derivatives, the B3LYP functional combined with a Pople-style basis set such as 6-311++G(d,p) has been shown to yield reliable results for geometry, vibrational frequencies, and electronic properties.^{[6][7]} All calculations should be performed in the gas phase to model an isolated molecule, which serves as a fundamental baseline.

Step-by-Step Protocol:

- Software: Utilize a quantum chemistry software package like Gaussian.

- Method: Employ Density Functional Theory (DFT).
- Functional: Select the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.
- Basis Set: Use the 6-311++G(d,p) basis set, which includes diffuse functions (++) for accurately describing non-covalent interactions and polarization functions (d,p) for non-hydrogen and hydrogen atoms, respectively.
- Initial Structure: Build the initial 3D structure of 6-Fluoro-3,4-dihydro-2H-benzoxazine using a molecular editor.
- Optimization: Perform a full geometry optimization without constraints to locate the minimum energy structure on the potential energy surface.
- Frequency Calculation: Following optimization, perform a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true minimum.

Conformational and Structural Analysis

The dihydro-oxazine ring in benzoxazines is not planar and typically adopts a stable conformation. X-ray crystallography studies on related compounds have revealed that the oxazine ring often exists in a half-chair conformation to minimize steric strain.[4][8]

The primary goal of the geometry optimization is to determine the precise bond lengths, bond angles, and dihedral angles of the most stable conformer. These theoretical values provide a powerful predictive tool for understanding the molecule's three-dimensional structure in the absence of experimental crystallographic data.

Table 2: Predicted Key Geometric Parameters (Hypothetical Data)

Parameter	Bond/Angle	Predicted Value
Bond Length	C-F	~1.35 Å
C-O (Aromatic)	~1.37 Å	
C-O (Aliphatic)	~1.43 Å	
C-N (Aromatic)	~1.40 Å	
C-N (Aliphatic)	~1.46 Å	
Bond Angle	C-O-C	~117°
C-N-C	~119°	
Dihedral Angle	C-N-C-C	Defines the ring pucker

Note: These values are representative expectations based on DFT calculations of similar structures.

Spectroscopic Characterization: A Theoretical Approach

Theoretical calculations are instrumental in interpreting experimental spectra. By simulating FT-IR and NMR spectra, one can assign specific spectral features to corresponding molecular motions or chemical environments.

Vibrational Analysis (FT-IR)

Theoretical vibrational frequencies correspond to the fundamental modes of molecular motion. While DFT calculations tend to overestimate frequencies, a uniform scaling factor (typically ~0.96 for B3LYP) can be applied for better agreement with experimental data. Key predicted vibrational modes for benzoxazines include the asymmetric and symmetric stretching of the C-O-C ether linkage and vibrations of the substituted benzene ring.[9]

Table 3: Predicted Principal Vibrational Frequencies (Scaled)

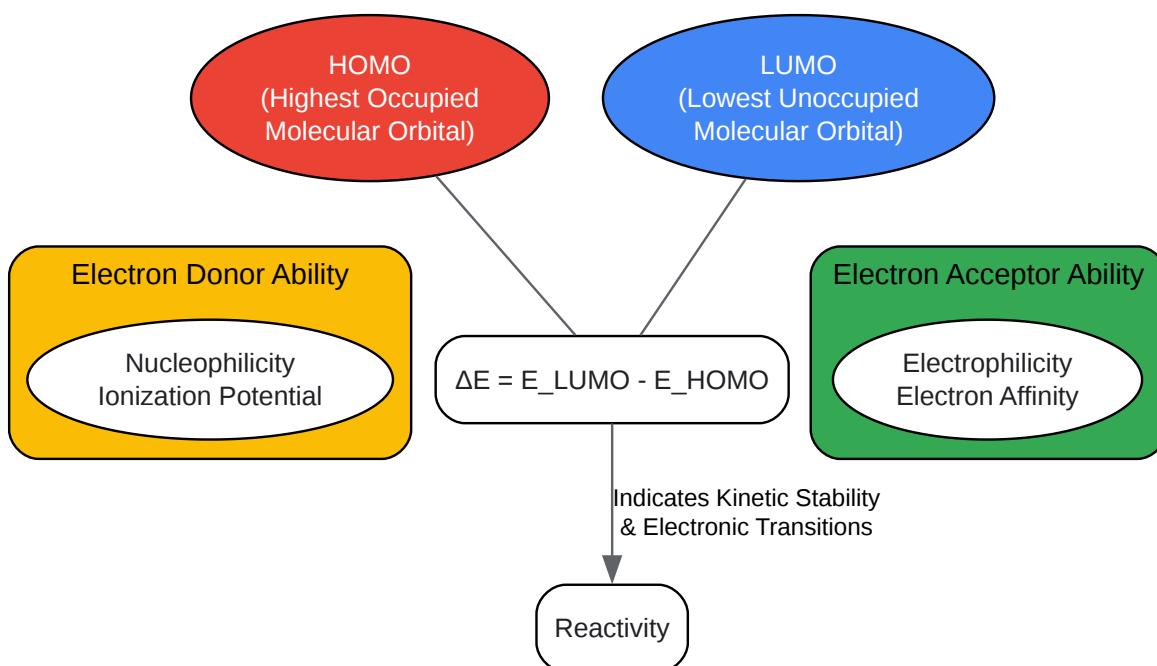
Vibrational Mode	Predicted Frequency (cm ⁻¹)	Description
N-H Stretch	~3400 cm ⁻¹	Stretching of the amine N-H bond.
Aromatic C-H Stretch	~3100-3000 cm ⁻¹	Stretching of C-H bonds on the benzene ring.
Aliphatic C-H Stretch	~2950-2850 cm ⁻¹	Stretching of C-H bonds on the oxazine ring.
C=C Stretch	~1600-1450 cm ⁻¹	Aromatic ring stretching modes.
C-O-C Asymmetric Stretch	~1230 cm ⁻¹	Characteristic ether linkage stretch. [9]
C-F Stretch	~1150 cm ⁻¹	Stretching of the carbon-fluorine bond.
C-O-C Symmetric Stretch	~1030 cm ⁻¹	Characteristic ether linkage stretch. [9]
Benzene-Oxazine Mode	~920 cm ⁻¹	Out-of-plane bending, confirming ring fusion. [9]

NMR Spectral Analysis

The Gauge-Including Atomic Orbital (GIAO) method is the standard for calculating isotropic magnetic shielding tensors, which can be converted to NMR chemical shifts. Theoretical ¹H and ¹³C NMR spectra are invaluable for confirming the molecular structure by comparing predicted shifts to those obtained experimentally.[\[4\]](#)[\[10\]](#)

Analysis of Electronic Properties

The electronic nature of 6-Fluoro-3,4-dihydro-2H-benzooxazine dictates its reactivity, stability, and potential for intermolecular interactions.

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Caption: Relationship between Frontier Molecular Orbitals and chemical reactivity.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in defining a molecule's electronic behavior.[\[7\]](#)

- HOMO: Represents the ability to donate an electron (nucleophilicity). Its energy level correlates with the ionization potential.
- LUMO: Represents the ability to accept an electron (electrophilicity). Its energy level correlates with the electron affinity.
- HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability. A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.

For 6-Fluoro-3,4-dihydro-2H-benzooxazine, the HOMO is expected to be localized primarily on the electron-rich benzene ring and the nitrogen atom, while the LUMO may be distributed

across the aromatic system. The electron-withdrawing fluorine atom will likely lower the energy of both orbitals.

Molecular Electrostatic Potential (MEP)

A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying sites susceptible to electrophilic and nucleophilic attack.

- Red Regions (Negative Potential): Indicate electron-rich areas, such as those around the oxygen and nitrogen atoms, which are prone to electrophilic attack.
- Blue Regions (Positive Potential): Indicate electron-poor areas, such as around the acidic hydrogen on the nitrogen atom, which are susceptible to nucleophilic attack.

The MEP surface provides a holistic view of the charge distribution and is essential for predicting intermolecular interactions, including hydrogen bonding and receptor-ligand binding.

Conclusion and Future Directions

The theoretical framework presented here provides a comprehensive, multi-faceted approach to characterizing 6-Fluoro-3,4-dihydro-2H-benzooxazine. By combining geometry optimization, conformational analysis, and the prediction of spectroscopic and electronic properties, researchers can gain deep insights into the molecule's fundamental nature. These theoretical findings serve as a powerful predictive tool that can guide synthetic efforts, rationalize experimental observations, and accelerate the design of new molecules for targeted applications in drug discovery and materials science. The next logical step would be to perform the corresponding synthesis and experimental characterization (FT-IR, NMR, X-ray crystallography) to validate and refine these theoretical models.

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